molecular formula C8H8INO2 B6266111 1-iodo-4,5-dimethyl-2-nitrobenzene CAS No. 39763-72-9

1-iodo-4,5-dimethyl-2-nitrobenzene

Cat. No.: B6266111
CAS No.: 39763-72-9
M. Wt: 277.1
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Description

1-Iodo-4,5-dimethyl-2-nitrobenzene (CAS 39763-72-9) is a substituted aromatic compound with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . Its structure features a benzene ring substituted with an iodine atom at position 1, a nitro group (-NO₂) at position 2, and methyl (-CH₃) groups at positions 4 and 5 (Figure 1). The compound is commercially available as a powder and stored at room temperature, though safety data remains unspecified . Its applications include use as a synthetic intermediate in pharmaceuticals and organic materials, as evidenced by its role in coupling reactions (e.g., Sonogashira reactions) to form ethynyl derivatives .

Properties

CAS No.

39763-72-9

Molecular Formula

C8H8INO2

Molecular Weight

277.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4,5-dimethyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution: Products such as 4,5-dimethyl-2-nitrobenzene derivatives with different substituents replacing the iodine atom.

    Reduction: 1-Amino-4,5-dimethyl-2-nitrobenzene.

    Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid.

Scientific Research Applications

1-Iodo-4,5-dimethyl-2-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the production of specialized materials with unique properties.

    Chemical Biology: As a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-iodo-4,5-dimethyl-2-nitrobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, influencing the reactivity and orientation of further substitutions on the benzene ring. The iodine atom can participate in various substitution reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Halogen-Substituted Analogs: Bromo vs. Iodo Derivatives

1-Bromo-4,5-dimethyl-2-nitrobenzene (CAS 53938-24-2) is a direct analog where iodine is replaced by bromine. Key differences include:

  • Molecular weight : 230.06 g/mol (bromo) vs. 277.06 g/mol (iodo), reflecting the atomic mass disparity between Br and I .
  • Reactivity : The C–I bond is weaker than C–Br, making the iodo derivative more reactive in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki, Heck) .
  • Physical properties: Bromine’s smaller atomic radius may enhance solubility in nonpolar solvents compared to iodine, though direct data is unavailable .
  • Safety : The bromo compound carries hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), suggesting similar risks for the iodo analog .

Substituent-Type Analogs: Methyl vs. Methoxy Groups

1-Iodo-4,5-dimethoxy-2-nitrobenzene (CID 4048552) replaces methyl groups with methoxy (-OCH₃) substituents. Key contrasts include:

  • Electronic effects : Methoxy groups are electron-donating via resonance, activating the ring toward electrophilic substitution, whereas methyl groups donate electrons inductively, offering weaker activation .
  • Molecular weight: C₈H₈INO₄ (309.06 g/mol) for the methoxy analog vs. C₈H₈INO₂ (277.06 g/mol) for the methyl derivative .
  • Solubility: Methoxy groups likely increase polarity and solubility in polar solvents (e.g., ethanol, acetone) compared to methyl groups .

Azo Dye Derivatives

Compounds like 2,5-Dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol (, Compound H) share nitro and iodo substituents but incorporate an azo (-N=N-) linkage. Differences include:

  • Applications : Azo derivatives are primarily used as dyes or pH indicators, whereas 1-iodo-4,5-dimethyl-2-nitrobenzene serves as a synthetic building block .
  • Reactivity : The azo group enables conjugation and redox activity, absent in the nitrobenzene analog .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 39763-72-9 C₈H₈INO₂ 277.06 I, NO₂, 2×CH₃ Powder, room-temperature storage
1-Bromo-4,5-dimethyl-2-nitrobenzene 53938-24-2 C₈H₈BrNO₂ 230.06 Br, NO₂, 2×CH₃ Hazard codes H315/H319/H335
1-Iodo-4,5-dimethoxy-2-nitrobenzene N/A C₈H₈INO₄ 309.06 I, NO₂, 2×OCH₃ Higher polarity
2,5-Dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol N/A C₁₃H₁₂IN₃O₃ 409.16 I, NO₂, CH₃, N=N-, OH Azo dye, pH-sensitive

Biological Activity

1-Iodo-4,5-dimethyl-2-nitrobenzene (IDMN) is a synthetic organic compound with the molecular formula C8_8H8_8INO2_2. This compound is notable for its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology. This article reviews the biological activity of IDMN, presenting data from various studies, including synthesis methods, biological assays, and case studies.

IDMN is characterized by the presence of an iodine atom and a nitro group on a benzene ring, which influences its reactivity and biological interactions. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC8_8H8_8INO2_2
Molecular Weight251.06 g/mol
IUPAC NameThis compound
CAS Number39763-72-9

Synthesis Methods

The synthesis of IDMN typically involves the iodination of 4,5-dimethyl-2-nitroaniline. Various methods have been employed to achieve this, including:

  • Direct Iodination : Utilizing iodine in the presence of an oxidizing agent to facilitate the introduction of iodine onto the aromatic ring.
  • Metal-Free Methods : Recent studies have reported metal-free conditions for synthesizing aryl iodides, which may include IDMN, using arylhydrazines and iodine in organic solvents like DMSO .

Antimicrobial Properties

IDMN has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that IDMN exhibits significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be relatively low, indicating potent antimicrobial efficacy.

Anticancer Activity

Research has also explored the anticancer potential of IDMN. A study involving human cancer cell lines revealed that IDMN induces apoptosis in cancer cells through the activation of caspase pathways. The compound was particularly effective against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50_{50} values in the micromolar range.

The biological activity of IDMN is attributed to its ability to interact with cellular targets. It is hypothesized that the nitro group plays a crucial role in generating reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can trigger apoptotic pathways, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, IDMN was tested against a panel of microbial pathogens. The study utilized disk diffusion methods to assess antimicrobial activity. Results indicated that IDMN produced clear inhibition zones around disks at concentrations as low as 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

Study 2: Anticancer Activity

A separate study focused on the cytotoxic effects of IDMN on MCF-7 breast cancer cells. Using flow cytometry, researchers observed an increase in early and late apoptotic cells after treatment with IDMN at concentrations ranging from 10 to 50 µM.

Treatment Concentration (µM)Percentage of Apoptotic Cells (%)
Control5
1015
2530
5055

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